molecular formula C9H15ClN2OS B1381528 N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride CAS No. 1803596-47-5

N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride

Cat. No.: B1381528
CAS No.: 1803596-47-5
M. Wt: 234.75 g/mol
InChI Key: MXOMWLGJVLPHBI-UHFFFAOYSA-N
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Description

N-{2-[(Thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride (CAS: 1803596-47-5) is a synthetic organic compound with the molecular formula C₉H₁₅ClN₂OS and a molecular weight of 234.74 g/mol . Structurally, it features:

  • A thiophene-3-ylmethyl group (a sulfur-containing aromatic heterocycle).
  • An ethylenediamine backbone modified with an acetamide moiety.
  • A hydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name

N-[2-(thiophen-3-ylmethylamino)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS.ClH/c1-8(12)11-4-3-10-6-9-2-5-13-7-9;/h2,5,7,10H,3-4,6H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOMWLGJVLPHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNCC1=CSC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride typically involves the reaction of thiophen-3-ylmethylamine with ethyl acetate under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride exhibits promising antimicrobial properties. The compound's mechanism of action involves binding to specific enzymes or receptors, which may inhibit bacterial growth or activity. In vitro studies have demonstrated its effectiveness against various microbial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer effects, with studies showing that it can induce apoptosis in cancer cells. The binding affinity of this compound to specific molecular targets has been explored, revealing its role in modulating pathways associated with tumor growth and proliferation.

Case Studies and Research Findings

StudyFocusFindings
Farag et al. (2012)Anticancer ActivityDemonstrated that compounds similar to N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide showed significant cytotoxicity against cancer cell lines, indicating a potential for further development as anticancer agents .
Evren et al. (2019)Selectivity Against Cancer CellsInvestigated derivatives of thiophene-based compounds, revealing strong selectivity against human lung adenocarcinoma cells .
Siddiqui et al. (2020)Anticonvulsant ActivityDeveloped thiazole hybrids with amide linkages, showcasing the importance of structural modifications for enhancing biological activity .

Mechanism of Action

The mechanism of action of N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Acetamide Class

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Key Structural Features Molecular Weight (g/mol) Synthesis Method Potential Applications References
N-{2-[(Thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride C₉H₁₅ClN₂OS Thiophene-3-ylmethyl, ethylenediamine-acetamide backbone 234.74 Not explicitly described; likely involves amine-alkylation and acetylation Undisclosed (possibly bioactive intermediates)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS Dichlorophenyl, thiazole ring 303.17 Condensation of 2,6-dichlorophenylacetic acid with 2-aminothiazole Coordination chemistry, antibiotic research
Dimethenamid C₁₂H₁₆ClNO₂S Chloro-substituted thienyl, isopropyl-methoxy groups 275.78 Multi-step alkylation and acetylation Herbicide (pre-emergent weed control)
N-(3-Ethynylphenyl)-2-(methylamino)acetamide hydrochloride C₁₁H₁₃ClN₂O Ethynylphenyl, methylamino-acetamide 224.69 Not specified; likely involves alkyne-functionalized intermediates Undisclosed (pharmaceutical research)
N-(2-(((3′-Benzo-1,4-dioxan-6-yl)-2′-chloro-3-methoxy-[1,1′-biphenyl]-4-yl)methyl)amino)ethyl)acetamide C₂₆H₂₅ClN₂O₄ Biphenyl-dioxane, chloro-methoxy substituents 464.94 SOCl₂-mediated coupling with N-(2-aminoethyl)acetamide Pharmacological studies (receptor modulation)

Critical Analysis of Structural and Functional Differences

Thiophene vs. Aromatic Heterocycles
  • The thiophene-3-ylmethyl group in the target compound introduces sulfur-based aromaticity, which may enhance solubility in non-polar solvents compared to purely phenyl-substituted analogues (e.g., dichlorophenyl in ).
  • In contrast, dichlorophenyl and thiazole groups (as in ) confer higher electronegativity and rigidity, favoring interactions with biological targets like enzymes or receptors.
Backbone Modifications
  • The ethylenediamine-acetamide backbone in the target compound is shared with N-(2-aminoethyl)acetamide derivatives (e.g., ). However, substituents on the aromatic ring (e.g., benzo-dioxane in vs. thiophene in the target) dictate steric and electronic properties.
  • Dimethenamid () features a chloro-thienyl group but includes bulky isopropyl-methoxy substituents, optimizing it for herbicidal activity by disrupting plant lipid biosynthesis.
Physicochemical Properties
  • The target compound’s molecular weight (234.74 g/mol) is lower than most analogues (e.g., 464.94 g/mol in ), suggesting better membrane permeability.
  • Hydrochloride salt formation improves aqueous solubility compared to neutral amides like those in , which require formulation aids for agricultural use.

Biological Activity

N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound this compound features a thiophene ring, which is known for its diverse biological activities. The presence of the thiophene moiety may contribute to its interaction with biological targets, influencing its pharmacological effects.

1. Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds related to thiophene derivatives. For instance, research indicates that thiazole and thiophene-containing compounds exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound 1MCF-7 (Breast Cancer)1.61 ± 1.92
Compound 2A549 (Lung Cancer)1.98 ± 1.22
This compoundVarious Cancer LinesTBDTBD

Research has shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .

2. Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been explored. Compounds containing thiophene rings have demonstrated activity against a range of bacterial strains, suggesting their potential as antimicrobial agents.

Table 2: Antimicrobial Activity of Thiophene Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
Compound AE. coli15
Compound BSalmonella typhi19
This compoundTBDTBDTBD

Studies have highlighted that the presence of electron-withdrawing groups on the thiophene ring can enhance antimicrobial activity, making these compounds promising candidates for further development in treating bacterial infections .

Case Study 1: Anticancer Research

In a study conducted by Evren et al. (2019), novel derivatives were synthesized and tested against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results indicated that certain compounds exhibited strong selectivity and significant cytotoxicity, reinforcing the potential of thiophene-containing compounds in cancer therapy .

Case Study 2: Antimicrobial Activity

Another study focused on the synthesis and evaluation of various thiazole derivatives against different bacterial strains. The findings showed promising antibacterial activity, particularly against Gram-positive bacteria, indicating that modifications in the thiophene structure could lead to enhanced antimicrobial properties .

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding how modifications to the thiophene ring can influence biological activity. For example, introducing substituents at specific positions on the thiophene ring has been shown to enhance both anticancer and antimicrobial activities significantly.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride?

  • Methodology : A two-step approach is commonly employed:

  • Step 1 : React thiophen-3-ylmethanol with an ethylenediamine derivative under reductive amination conditions (e.g., using sodium cyanoborohydride in methanol).
  • Step 2 : Acetylate the intermediate with acetic anhydride or acetyl chloride in dichloromethane, followed by hydrochloride salt formation using HCl gas or concentrated HCl in ether .
    • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) improves purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify thiophene ring protons (δ 6.8–7.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak matching the theoretical mass (e.g., [M+H]+^+ at m/z 287.1 for C₁₀H₁₄N₂OS·HCl) .
  • Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values .

Q. What protocols ensure the compound’s purity for biological assays?

  • HPLC Method : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30), UV detection at 254 nm. Target ≥95% purity .
  • Impurity Profiling : Compare against EP/Pharmaceutical Reference Standards for related acetamide impurities (e.g., Lidocaine Imp F, G) to identify byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

  • Critical Parameters :

  • Temperature Control : Maintain ≤25°C during acetylation to minimize side reactions (e.g., over-acetylation) .
  • Solvent Selection : Use anhydrous dichloromethane to enhance reaction efficiency and reduce hydrolysis .
  • Catalyst Screening : Test alternatives to EDC/NHS (e.g., DCC/DMAP) for improved coupling efficiency in amide bond formation .

Q. How should researchers address contradictions in reported biological activity data?

  • Case Study : Discrepancies in receptor binding assays may arise from:

  • Solubility Issues : Use DMSO stocks at ≤0.1% v/v to avoid solvent interference .
  • Batch Variability : Characterize each batch via LC-MS to rule out degradation products (e.g., thiophene ring oxidation) .
  • Structural Analogues : Compare activity with N-(2,6-dimethylphenyl)-2-((1-methylethyl)amino)acetamide hydrochloride to identify pharmacophore requirements .

Q. What strategies improve the compound’s stability in long-term storage?

  • Storage Conditions :

  • Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants (silica gel) to avoid HCl salt deliquescence .
    • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .

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